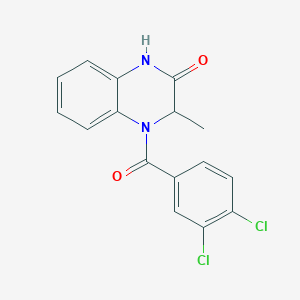

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Übersicht

Beschreibung

The compound seems to be a derivative of 3,4-dichlorobenzoyl chloride . 3,4-Dichlorobenzoyl chloride is a solid compound with a molecular weight of 209.46 g/mol . It’s used in the synthesis of various benzamide derivatives .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dichlorobenzoyl chloride are not specifically mentioned in the search results .Physical And Chemical Properties Analysis

3,4-Dichlorobenzoyl chloride, a component of the compound, is a white to yellowish crystalline low melting solid. It has a melting point of 30-33 °C (lit.) and a boiling point of 242 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis Applications

Novel Derivatives Synthesis : Research on substituted quinolinones led to the synthesis of novel 4-pyrazolylquinolinone derivatives. These compounds, derived from reactions involving 4-hydrazino-1-methyl-2(1H)quinolinone, showcase the chemical versatility and potential for creating new molecular entities for further study (Abass, 2000).

Biocatalytic Synthesis : An innovative approach utilized lemon juice as a solvent and catalyst for the one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones. This method presents an environmentally friendly alternative to traditional synthesis, emphasizing the compound's role in green chemistry applications (Petronijević et al., 2017).

Optical and Material Science

- Electroluminescence Device Performance : A study on methyl substituted group III metal tris(8-quinolinolato) chelates revealed insights into their photoluminescence, electroluminescence, and thermal properties. Such research demonstrates the potential use of quinoxalinone derivatives in developing materials for electroluminescent devices (Sapochak et al., 2001).

Pharmacological Research

- Farnesyl Protein Transferase Inhibitor : The compound (R)-6-amino[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is highlighted for its potent and selective inhibition of farnesyl protein transferase, showing significant antitumor effects. This underscores the compound's importance in pharmacological research for developing new cancer therapies (Venet et al., 2003).

Antimicrobial Activity

- Antibacterial Activity : Studies on quinoxalinone derivatives, including evaluations against bacterial strains, indicate moderate effectiveness in inhibiting bacterial growth. This suggests their potential as leads for developing new antimicrobial agents (Asghari et al., 2014).

Corrosion Inhibition

- Mild Steel Corrosion Inhibition : Quinoxalinone derivatives have been investigated for their effects on inhibiting mild steel corrosion in acidic media. The findings reveal their potential as corrosion inhibitors, which could have applications in protecting industrial materials (Tazouti et al., 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c1-9-15(21)19-13-4-2-3-5-14(13)20(9)16(22)10-6-7-11(17)12(18)8-10/h2-9H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFIKDAXPTNZQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324203 | |

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49679159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(3,4-dichlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone | |

CAS RN |

1009335-95-8 | |

| Record name | 4-(3,4-dichlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2923245.png)

![Tert-butyl 2-chloro-4-(trifluoromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2923247.png)

![3-(2-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-oxoethyl)-6-methyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2923249.png)

![4-(2,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-6-(4-methylphenyl)nicotinonitrile](/img/structure/B2923251.png)

![N-benzyl-2-[(2-chlorophenyl)sulfanyl]-N-methylacetamide](/img/structure/B2923256.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(1R,5S)-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B2923259.png)

![3-benzyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923260.png)

![3-amino-N-[dimethyl(oxo)-$l^{6}-sulfanylidene]benzamide](/img/structure/B2923261.png)